

Unveiling the Biological Activity of NPPM 6748-481: A Technical Guide

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Compound of Interest		
Compound Name:	NPPM 6748-481	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

NPPM 6748-481 has emerged as a potent and selective small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2] This technical guide provides a comprehensive overview of the biological activity of NPPM 6748-481, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating phosphoinositide signaling and those engaged in the development of novel therapeutic agents targeting PITPs.

Core Biological Activity: Selective Inhibition of Sec14

NPPM 6748-481 functions as a selective inhibitor of Sec14, a crucial protein involved in lipid metabolism and membrane trafficking in yeast.[3] Its inhibitory action disrupts the ability of Sec14 to transfer phosphatidylinositol (PtdIns) between membranes, a fundamental process for maintaining cellular function.[4]

Quantitative Analysis of Biological Activity

The biological efficacy of **NPPM 6748-481** has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50)



determined in these studies.

Table 1: In Vitro Inhibition of Sec14-catalyzed [3H]-

PtdIns Transfer

Compound	IC50 (nM)	Molar Stoichiometry (Sec14:NPPM)	Reference
NPPM 6748-481	211 ± 19	~1:1	[4]
NPPM 67170-49	175 ± 26	~1:1	[4]
NPPM 4130-1276	283 ± 30	~1:1	[4]
NPPM 5564-701 (inactive control)	>100,000	-	[4]

Table 2: In Vivo Yeast Growth Inhibition

Yeast Strain	Compound	IC50 (μM)	Reference
Wild-Type (WT)	NPPM 6748-481	2.9 ± 0.6	[4]
SEC14 Hypomorph (SEC14P-136)	NPPM 6748-481	0.44 ± 0.16	[3][5]
Wild-Type (WT)	NPPM 5564-701 (inactive control)	>200	[3][5]
SEC14 Hypomorph (SEC14P-136)	NPPM 5564-701 (inactive control)	>200	[3][5]

Mechanism of Action and Specificity

NPPM 6748-481 exhibits remarkable selectivity for Sec14. Studies have shown that even at concentrations significantly higher than its IC50 for Sec14, it does not inhibit the PtdIns transfer activities of other yeast Sec14-like PITPs, such as Sfh1-Sfh5.[4] This specificity is attributed to key interactions within the lipid-binding pocket of Sec14. Computational docking models and mutagenesis studies have identified specific amino acid residues that are critical for the binding of **NPPM 6748-481** and its inhibitory effect.[6][7]



The following diagram illustrates the proposed inhibitory mechanism of **NPPM 6748-481** on Sec14.

Proposed Inhibitory Mechanism of NPPM 6748-481

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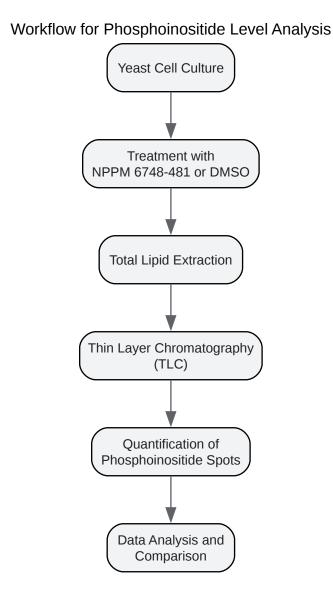
Caption: **NPPM 6748-481** binds to Sec14, inducing a state that prevents PtdIns binding and transfer.

Effects on Cellular Processes

The inhibition of Sec14 by **NPPM 6748-481** has significant downstream effects on cellular physiology, particularly on phosphoinositide signaling and membrane trafficking. Treatment of yeast cells with **NPPM 6748-481** leads to a reduction in bulk PtdIns-4-P levels by approximately 40%.[4] This selective impact on a specific phosphoinositide pool highlights the compound's utility as a tool to dissect phosphoinositide signaling pathways. Furthermore, the inhibition of Sec14 function disrupts trafficking of proteins, such as carboxypeptidase Y (CPY), through the secretory pathway.[4]

The workflow for assessing the impact of **NPPM 6748-481** on cellular phosphoinositide levels is depicted below.





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Caption: Experimental workflow for analyzing changes in phosphoinositide levels upon **NPPM 6748-481** treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of **NPPM**



6748-481.

In Vitro [3H]-Phosphatidylinositol Transfer Assay

This assay measures the ability of Sec14 to transfer radiolabeled PtdIns from donor to acceptor membranes.

- · Preparation of Reagents:
 - Purified recombinant Sec14 protein.
 - Donor membranes: Rat liver microsomes containing [3H]-PtdIns.
 - Acceptor membranes: Phospholipid vesicles.
 - Assay buffer: 300 mM NaCl and 25 mM Na2HPO4 (pH 7.5).[8]
 - NPPM 6748-481 stock solution in DMSO.
- · Assay Procedure:
 - Recombinant Sec14 proteins are pre-incubated with acceptor membranes and either
 NPPM 6748-481 or DMSO (vehicle control) for 30 minutes at 37°C.[8]
 - The transfer reaction is initiated by the addition of donor membranes.[8]
 - The reaction is incubated for an additional 30 minutes at 37°C.[8]
 - The reaction is stopped, and the amount of [3H]-PtdIns transferred to the acceptor membranes is quantified by scintillation counting.
 - The inhibitory effect of **NPPM 6748-481** is calculated relative to the DMSO control.

Yeast Growth Inhibition Assay

This assay determines the concentration of **NPPM 6748-481** that inhibits yeast cell proliferation by 50%.

Yeast Strains and Media:



- Wild-type and mutant Saccharomyces cerevisiae strains.
- Yeast extract-peptone-dextrose (YPD) agar plates.
- Assay Procedure:
 - Yeast cells are grown to mid-log phase in liquid YPD medium.
 - Serial dilutions of the cell culture are spotted onto YPD agar plates containing various concentrations of NPPM 6748-481 or DMSO as a control.
 - Plates are incubated at 30°C for 48 hours.[4]
 - The growth of the yeast spots is visually assessed and photographed.
 - For quantitative analysis, growth rates are measured in liquid culture at λ610nm in the presence of different concentrations of the compound.[4][5] The IC50 is then calculated from the dose-response curve.[4]

Conclusion

NPPM 6748-481 is a valuable chemical probe for studying the function of Sec14 and the broader implications of phosphoinositide signaling in cellular processes. Its high potency and selectivity make it a powerful tool for dissecting the intricate network of lipid metabolism and membrane trafficking. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the biological activities of this compound and to potentially leverage its properties in the development of novel therapeutic strategies.

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